molecular formula C24H14 B087032 Dibenzo(c,mno)chrysene CAS No. 196-28-1

Dibenzo(c,mno)chrysene

Cat. No.: B087032
CAS No.: 196-28-1
M. Wt: 302.4 g/mol
InChI Key: ANKRFBWKEPAECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo(c,mno)chrysene ( 196-28-1), also known as naphtho[1,2-a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) with a molecular formula of C24H14 and a molecular weight of 302.4 g/mol . This seven-ring PAH is a product of incomplete combustion of organic substances such as fossil fuels and wood, and its presence has been identified in complex environmental matrices including coal tar extract, airborne particulate matter, marine sediment, and cigarette smoke condensate . As a high molecular weight PAH, it is a subject of significant research interest for understanding the environmental distribution, fate, and effects of persistent organic pollutants. Its extended, planar aromatic structure also makes it a promising candidate for investigation in materials science, particularly in the development of organic electronic materials. Researchers are exploring the properties of related PAHs, such as dibenzo[def,mno]chrysene (anthanthrene), for applications in organic light-emitting diodes (OLEDs) . The synthetic methodologies for complex PAHs like this often involve advanced techniques such as Suzuki cross-coupling and photochemical cyclization to construct the core aromatic structure . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

196-28-1

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[14.6.2.02,11.03,8.013,23.020,24]tetracosa-1,3,5,7,9,11,13(23),14,16(24),17,19,21-dodecaene

InChI

InChI=1S/C24H14/c1-2-7-20-15(4-1)8-10-18-14-19-11-9-16-5-3-6-17-12-13-21(23(18)20)24(19)22(16)17/h1-14H

InChI Key

ANKRFBWKEPAECS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C5C(=C32)C=CC6=CC=CC(=C65)C=C4

Other CAS No.

196-28-1

Synonyms

DB(C,mno)C
dibenzo(c,mno)chrysene

Origin of Product

United States

Foundational & Exploratory

Physical and chemical properties of Dibenzo(c,mno)chrysene

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Physical and Chemical Properties of Dibenzo(c,mno)chrysene

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. It is important to note that the nomenclature for this and related hexacyclic aromatic hydrocarbons can be complex, with several isomers existing. The most commonly referenced compound in scientific literature that aligns with this naming convention is Dibenzo[def,mno]chrysene, which is also known by the common name Anthanthrene.[1][2][3][4][5][6][7] This guide will focus on the properties of Dibenzo[def,mno]chrysene (CAS Number: 191-26-4), a compound of significant interest due to its presence as an environmental pollutant and its potential genotoxic and mutagenic properties.[6][8][9][10] This document will provide a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and analysis, and its metabolic pathways.

Physical and Chemical Properties

Dibenzo[def,mno]chrysene is a golden-yellow, odorless solid that is typically found associated with particulate matter from the incomplete combustion of organic materials.[1][2][6] Its high lipophilicity results in low water solubility, leading to its accumulation in lipid-rich environments.[6]

Table 1: Physical Properties of Dibenzo[def,mno]chrysene

PropertyValueReference
Molecular Formula C₂₂H₁₂[4][5][7]
Molecular Weight 276.33 g/mol [3][4][5][6][7]
Appearance Golden yellow plates[1][2]
Melting Point 216.4 - 264 °C[1][2]
Boiling Point 342 °C[1]
Density 1.25 - 1.283 g/cm³ at 25-27 °C[1]
Water Solubility Insoluble[6]
Log Kₒw (Octanol-Water Partition Coefficient) 7.04[1]
CAS Registry Number 191-26-4[1][3][4][5][7]

Table 2: Chemical and Spectroscopic Properties of Dibenzo[def,mno]chrysene

PropertyDescriptionReference
Synonyms Anthanthrene, Dibenzo[cd,jk]pyrene[1][2][3][4][5][6][7]
Spectroscopic Data UV/VIS, infrared, fluorescence, mass, and NMR spectral data have been reported.[1][2][4][5][7]
Reactivity Contains a reactive K region at carbons 4 and 5, which can undergo addition reactions. It lacks bay, fjord, or L regions.[6]

Experimental Protocols

Synthesis of Dibenzo[c,mno]chrysene Metabolites

The synthesis of metabolites is crucial for toxicological studies. A common protocol for the synthesis of K-region trans-dihydrodiols of Dibenzo[c,mno]chrysene (referred to as N[1,2-a]P in the source) involves a three-step process.[8][11]

  • cis-Dihydroxylation: The parent PAH is treated with Osmium tetroxide (OsO₄) to produce a mixture of cis-dihydrodiols.

  • Oxidation: The resulting cis-diols are then oxidized to their corresponding quinones using pyridinium chlorochromate (PCC).

  • Reduction: Finally, the quinones are reduced with Sodium borohydride (NaBH₄) to yield the desired trans-dihydrodiols.[8][11]

A photochemical approach has been utilized for the synthesis of hydroxy derivatives of Dibenzo[c,mno]chrysene.[8][11]

G cluster_synthesis Synthesis of K-Region trans-Dihydrodiols PAH This compound CisDiols Mixture of cis-Dihydrodiols PAH->CisDiols OsO₄ Quinones Quinones CisDiols->Quinones Pyridinium Chlorochromate (PCC) TransDiols trans-Dihydrodiols Quinones->TransDiols NaBH₄

Caption: Workflow for the synthesis of K-region trans-dihydrodiols.
Analytical Methodologies

The analysis of Dibenzo[c,mno]chrysene and other PAHs in environmental samples is typically performed using chromatographic techniques.[12]

  • Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a hexane:acetone solvent mixture can be used for extraction from a sample matrix.[13]

  • Cleanup: Solid Phase Extraction (SPE) with silica is employed to remove interferences from the sample extract.[13]

  • Analysis: The purified extract is then analyzed by Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[8][11][12][13] The use of a specialized GC column, such as one designed for PAHs, can be critical for separating isomeric compounds.[13]

G cluster_analysis General Analytical Workflow for PAHs Sample Environmental Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Analysis GC-MS/MS or HPLC Cleanup->Analysis

Caption: A generalized workflow for the analysis of PAHs.

Metabolism and Biological Activity

Dibenzo[def,mno]chrysene (Anthanthrene) is known to undergo metabolic activation to genotoxic metabolites.[9] This biotransformation is primarily carried out by cytochrome P450 monooxygenases and can be categorized into three main pathways.[9]

  • Pathway I: Dominated by the P450 1B subfamily, this pathway leads to the formation of K-region metabolites.[9]

  • Pathway II: This pathway results in the formation of polynuclear quinones.[9]

  • Pathway III: Preferentially catalyzed by the P450 1A subfamily, this pathway produces mono- and diphenols.[9]

The K-region oxide and the 3-phenol metabolite have been identified as having strong intrinsic mutagenicity, making them significant contributors to the overall genotoxicity of the parent compound.[9] Studies have shown that Dibenzo[def,mno]chrysene exhibits considerable bacterial mutagenicity after metabolic activation.[9][10]

G cluster_metabolism Metabolic Pathways of Dibenzo[def,mno]chrysene Anthanthrene Dibenzo[def,mno]chrysene (Anthanthrene) Pathway1 Pathway I (P450 1B subfamily) Anthanthrene->Pathway1 Pathway2 Pathway II Anthanthrene->Pathway2 Pathway3 Pathway III (P450 1A subfamily) Anthanthrene->Pathway3 K_Metabolites K-Region Metabolites (e.g., 4,5-oxide) Pathway1->K_Metabolites Quinones Polynuclear Quinones Pathway2->Quinones Phenols Mono- and Diphenols (e.g., 3-phenol) Pathway3->Phenols Mutagenicity Genotoxicity/Mutagenicity K_Metabolites->Mutagenicity Phenols->Mutagenicity

Caption: Metabolic activation of Dibenzo[def,mno]chrysene.

Conclusion

Dibenzo[def,mno]chrysene, also known as Anthanthrene, is a polycyclic aromatic hydrocarbon with well-documented physical and chemical properties. Its environmental presence and the genotoxicity of its metabolites make it a compound of significant interest to researchers in toxicology, environmental science, and drug development. The experimental protocols for its synthesis and analysis are well-established, relying on standard organic chemistry reactions and advanced chromatographic techniques. Understanding its metabolic pathways is key to elucidating its mechanism of toxicity and assessing its risk to human health.

References

An In-depth Technical Guide to the Synthesis of Dibenzo[c,mno]chrysene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for dibenzo[c,mno]chrysene, also known as naphtho[1,2-a]pyrene, and its derivatives. Dibenzo[c,mno]chrysene is an environmental pollutant found in sources such as coal tar, airborne particulate matter, and cigarette smoke condensate.[1] The synthesis of these compounds is crucial for toxicological studies and for the development of analytical standards. This document details key synthetic methodologies, including Suzuki cross-coupling, alkyne benzannulation, and photochemical reactions, complete with experimental protocols and quantitative data.

Core Synthetic Strategies

The synthesis of the dibenzo[c,mno]chrysene core and its subsequent functionalization into various derivatives can be achieved through several strategic approaches. The most prominent and effective methods include building the polycyclic aromatic hydrocarbon (PAH) framework through carbon-carbon bond-forming reactions and then modifying the periphery of the molecule to obtain specific derivatives.

Suzuki Cross-Coupling Approach

A versatile method for constructing the dibenzo[c,mno]chrysene skeleton involves the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond, which can then be followed by cyclization to yield the desired polycyclic system.[2]

Experimental Protocol: Synthesis of Naphtho[2,1-a]pyrene (a structural isomer)

While a direct protocol for dibenzo[c,mno]chrysene via this method is not fully detailed in the provided results, the synthesis of the related naphtho[2,1-a]pyrene illustrates the key steps that would be involved[3]:

  • Synthesis of 2-(Bpin)pyrene (P1-1): To a solution of pyrene (1 g) and bis(pinacolato)diboron (0.69 g) in hexane (5 mL), a mixture of [{Ir(m-OMe)cod}2] (30 mg), 4,4′-di-tert-butyl-2,2′-bipyridine (24 mg), bis(pinacolato)diboron (50 mg), and hexane (2.5 mL) is added. The mixture is stirred at 80°C for 5 hours under a nitrogen atmosphere.

  • Suzuki Coupling: The resulting boronic ester can then be coupled with a suitable aryl halide partner, followed by further synthetic transformations to induce cyclization into the final dibenzo[c,mno]chrysene core.

  • Cyclization: The final ring closure to form the chrysene system is often achieved through acid-catalyzed cyclization. For instance, a precursor molecule, 2-(2-(2-methoxyvinyl) phenyl) pyrene, is dissolved in dichloromethane, and methanesulfonic acid is added to induce cyclization.[3]

Logical Relationship: Suzuki Coupling Pathway

G Pyrene Pyrene BpinPyrene 2-(Bpin)pyrene Pyrene->BpinPyrene Iridium-catalyzed borylation CoupledProduct Coupled Intermediate BpinPyrene->CoupledProduct Pd-catalyzed Suzuki Coupling ArylHalide Aryl Halide Partner ArylHalide->CoupledProduct DBC Dibenzo[c,mno]chrysene Core CoupledProduct->DBC Acid-catalyzed Cyclization

Caption: Suzuki coupling followed by cyclization for dibenzo[c,mno]chrysene synthesis.

Two-Fold Alkyne Benzannulation

A mild and efficient route to substituted dibenzo[c,mno]chrysene derivatives is the indium trichloride and silver bis(trifluoromethanesulfonyl)imide (InCl₃/AgNTf₂) mediated two-fold alkyne benzannulation. This method allows for the construction of the polycyclic system in good yields.[4][5]

Experimental Workflow: Alkyne Benzannulation

G StartingMaterials Substituted Alkynes & Aromatic Precursors Reaction Two-fold Alkyne Benzannulation (InCl3/AgNTf2) StartingMaterials->Reaction CrudeProduct Crude Dibenzo[c,mno]chrysene Derivatives Reaction->CrudeProduct Purification Purification (e.g., HPLC) CrudeProduct->Purification FinalProduct Pure Dibenzo[c,mno]chrysene Derivatives Purification->FinalProduct

Caption: Workflow for the synthesis of dibenzo[c,mno]chrysene derivatives via alkyne benzannulation.

This approach is particularly useful for creating a variety of substituted derivatives, and the resulting products can often be separated into their enantiomers by chiral HPLC.[5]

Photochemical Synthesis of Hydroxy Derivatives

A photochemical approach is employed for the synthesis of hydroxy derivatives of dibenzo[c,mno]chrysene.[1] This method typically involves the photocyclization of a stilbene-like precursor.

Experimental Protocol: Photochemical Synthesis of Chrysenols

The synthesis of chrysenols, which are hydroxylated chrysene derivatives, provides a general procedure that can be adapted for dibenzo[c,mno]chrysene[6]:

  • Precursor Synthesis: A stilbene-like precursor, such as 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene, is synthesized.

  • Photocyclization: The precursor is irradiated to induce cyclization. For example, 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene (3.75 g) can yield 3-methoxychrysene (1.56 g, 42% yield) after 6 hours of irradiation, followed by recrystallization.[6]

  • Deprotection: The methoxy group is then deprotected to yield the final hydroxy derivative. This can be achieved using reagents like boron tribromide (BBr₃).

Signaling Pathway: Photochemical Synthesis

G Stilbene Stilbene Precursor Irradiation Irradiation (hν) Stilbene->Irradiation CyclizedIntermediate Cyclized Intermediate Irradiation->CyclizedIntermediate Deprotection Deprotection CyclizedIntermediate->Deprotection HydroxyDerivative Hydroxy-Dibenzo[c,mno]chrysene Deprotection->HydroxyDerivative

Caption: Photochemical pathway to hydroxy dibenzo[c,mno]chrysene derivatives.

Synthesis of Specific Derivatives

For toxicological and metabolic studies, specific derivatives such as dihydrodiols are of great interest.

Synthesis of K-Region Dihydrodiols

The K-region dihydrodiols of dibenzo[c,mno]chrysene can be prepared from the parent PAH through a three-step process.[1]

Experimental Protocol: Synthesis of trans-4,5- and trans-7,8-dihydrodiols [1][2]

  • Diol Formation: Dibenzo[c,mno]chrysene is treated with osmium tetroxide (OsO₄) to produce a mixture of cis-dihydrodiols.

  • Oxidation: The mixture of cis-diols is then oxidized using pyridinium chlorochromate (PCC) to yield the corresponding quinones.

  • Reduction: Finally, the quinones are reduced with sodium borohydride (NaBH₄) to afford the desired trans-dihydrodiols. The resulting mixture of trans-diols can be separated by HPLC.

Experimental Workflow: Dihydrodiol Synthesis

G DBC Dibenzo[c,mno]chrysene Step1 OsO4 Treatment DBC->Step1 CisDiols Mixture of cis-Dihydrodiols Step1->CisDiols Step2 PCC Oxidation CisDiols->Step2 Quinones Quinones Step2->Quinones Step3 NaBH4 Reduction Quinones->Step3 TransDiols Mixture of trans-Dihydrodiols Step3->TransDiols Step4 HPLC Separation TransDiols->Step4 SeparatedDiols Separated trans-Dihydrodiols Step4->SeparatedDiols

Caption: Multi-step synthesis of K-region trans-dihydrodiols of dibenzo[c,mno]chrysene.

Quantitative Data

The following table summarizes spectroscopic data for some dibenzo[g,p]chrysene derivatives, which can serve as a reference for the types of data expected for dibenzo[c,mno]chrysene derivatives.[7]

CompoundAbsorption λmax [nm] (ε [M⁻¹·cm⁻¹])Optical Band Gap [eV]Photoluminescence λmax [nm]Quantum Yield [%]
DBC-H363--28
DBC-Me---21
DBC-Si---11
DBC-Br---Too weak to measure

Data for dibenzo[g,p]chrysene derivatives, presented as an example.

Conclusion

The synthesis of dibenzo[c,mno]chrysene and its derivatives is achievable through a variety of synthetic routes. The choice of method depends on the desired substitution pattern and the availability of starting materials. Suzuki cross-coupling and alkyne benzannulation are powerful methods for constructing the core aromatic system, while photochemical reactions and oxidation/reduction sequences provide access to important hydroxylated and dihydrodiol derivatives. The detailed protocols and data presented in this guide are intended to support further research into the biological effects and analytical detection of these environmentally significant compounds.

References

Dibenzo(c,mno)chrysene CAS registry number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dibenzo(c,mno)chrysene

Introduction

This compound, also known by its IUPAC name Dibenzo[def,mno]chrysene and common synonym Anthanthrene, is a polycyclic aromatic hydrocarbon (PAH).[1] It is an environmental pollutant identified in coal tar extract, airborne particulate matter, marine sediment, and cigarette smoke condensate.[2] Due to its structural characteristics, it is a compound of significant interest to researchers in toxicology and drug development, particularly in the context of carcinogenesis. This guide provides a comprehensive overview of its chemical properties, synthesis, metabolism, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Registry Number 191-26-4[1]
Molecular Formula C₂₂H₁₂[1]
Molecular Weight 276.3307 g/mol [1]
Synonyms Anthanthrene, Dibenzo[cd,jk]pyrene[1]
Normal Melting Point (Tfus) 523.15 K (250 °C)[3][4]
Enthalpy of Sublimation (ΔsubH) 135 ± 5 kJ/mol[4]

Synthesis of this compound and its Metabolites

An efficient synthesis of this compound (referred to as N[1,2-a]P in a cited study) has been reported, which is crucial for enabling detailed toxicological investigations.[5] Furthermore, the synthesis of its major metabolites, such as K-region dihydrodiols and hydroxy derivatives, has been achieved to serve as standards for metabolic studies and to explore their biological activities.[2]

Experimental Protocol: Synthesis of K-region Dihydrodiols

The synthesis of the K-region trans-dihydrodiols of this compound involves a multi-step process, as detailed in the literature.[2]

  • Oxidation to cis-Dihydrodiols : this compound is treated with Osmium tetroxide (OsO₄) to yield a mixture of cis-dihydrodiols.

  • Oxidation to Quinones : The resulting mixture of cis-diols is then oxidized using pyridinium chlorochromate (PCC) to produce the corresponding quinones.

  • Reduction to trans-Dihydrodiols : Finally, the quinones are reduced with Sodium borohydride (NaBH₄) to afford the desired trans-dihydrodiols.

The workflow for this synthesis is illustrated in the diagram below.

Synthesis_of_K_region_Dihydrodiols DBC This compound cis_diols cis-Dihydrodiols DBC->cis_diols OsO₄ quinones Quinones cis_diols->quinones PCC trans_diols trans-Dihydrodiols quinones->trans_diols NaBH₄

Synthesis of K-region Dihydrodiols.

Metabolism of this compound

The biotransformation of this compound is a critical area of study, as its metabolites are implicated in its genotoxic effects. In vitro metabolism studies using rat liver S9 fractions have identified several major metabolites, including dihydrodiols and phenolic derivatives.[2] The metabolic activation is primarily carried out by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP1A and CYP1B subfamilies.[6][7]

Three main metabolic pathways have been distinguished:[6][7]

  • Pathway I : Formation of K-region metabolites, such as the trans-4,5-dihydrodiol, which is dominated by the P450 1B subfamily.

  • Pathway II : Formation of various polynuclear quinones.

  • Pathway III : Generation of mono- and diphenols, preferentially catalyzed by the P450 1A subfamily.

The interplay of these pathways determines the balance between detoxification and metabolic activation to potentially carcinogenic species.

Metabolic_Pathway_of_Dibenzo_c_mno_chrysene cluster_pathways Metabolic Pathways cluster_genotoxicity Genotoxicity DBC This compound pathway1 Pathway I (P450 1B subfamily) DBC->pathway1 pathway2 Pathway II DBC->pathway2 pathway3 Pathway III (P450 1A subfamily) DBC->pathway3 K_region K-region Metabolites (e.g., trans-4,5-dihydrodiol) pathway1->K_region Quinones Polynuclear Quinones pathway2->Quinones Phenols Mono- and Diphenols pathway3->Phenols DNA_Adducts DNA Adducts K_region->DNA_Adducts Mutagenicity Mutagenicity Phenols->Mutagenicity

Metabolic Pathways of this compound.

Toxicology and Genotoxicity

This compound exhibits considerable bacterial mutagenicity after metabolic activation.[6][7] Studies using Salmonella typhimurium strains have shown a significant mutagenic effect, which is a key indicator of potential carcinogenicity.[6] The genotoxicity is attributed to its metabolites, particularly the K-region oxide and the 3-phenol, which have been identified as strong intrinsic mutagens.[7] These reactive intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating cancer. Although this compound itself may not be efficiently transformed into DNA-reactive metabolites in all cell types, its diol-epoxide derivatives are considered ultimate genotoxic metabolites.[8]

Analytical Protocols

The analysis of this compound and its metabolites in various matrices relies on chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is extensively used for the separation and quantification of this compound and its metabolites from in vitro metabolism studies.[2] A typical protocol involves a reverse-phase column with a water:acetonitrile gradient elution system.[9] Detection is often performed using fluorescence and UV detectors, which provide high sensitivity and selectivity for PAHs.[9]

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of PAHs, including this compound.[10] Specialized GC columns, such as those with a high phenyl content, are employed to achieve the necessary resolution of isobaric PAHs, which can otherwise interfere with accurate quantification.[10] Sample preparation for GC analysis often involves a QuEChERS-based extraction followed by solid-phase extraction (SPE) cleanup.[10]

References

A Technical Guide to the Historical Research and Discovery of Dibenzo(c,mno)chrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene, a polycyclic aromatic hydrocarbon (PAH), has been a subject of scientific scrutiny due to its potent carcinogenic properties and its presence in the environment. This technical guide provides a comprehensive overview of the historical research, discovery, and key experimental findings related to this compound. This compound is also known by other names, including naphtho[1,2-a]pyrene and anthanthrene, and is a component of coal tar and products of incomplete combustion.[1][2] Its study has been pivotal in understanding the mechanisms of chemical carcinogenesis.

Historical Discovery and Synthesis

The precise historical timeline of the initial isolation and synthesis of this compound is not extensively documented in readily available literature. However, its presence in coal tar, a complex mixture of organic compounds, suggests its likely isolation during the intensive research into coal tar derivatives in the 19th and early 20th centuries.[3][4] Coal tar was a primary source for the discovery of many polycyclic aromatic hydrocarbons.[3][4]

An early and efficient laboratory synthesis for this compound involves a Wittig reaction, a cornerstone of organic synthesis for alkene formation.[5][6][7] This method provides a controlled and reproducible way to construct the complex polycyclic framework of the molecule, enabling further toxicological and metabolic studies.

Physicochemical Properties

This compound is a solid crystalline substance. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₂H₁₂[2]
Molecular Weight 276.33 g/mol [2]
Appearance Golden-yellow solid[2]
Melting Point 261 °C[2]
Solubility in Water Insoluble[2]
logP (Octanol/Water Partition Coefficient) 5.7 - 7.11[5][8]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is based on established Wittig reaction methodologies for the synthesis of complex alkenes.[5][6][7]

Materials:

  • Benzyltriphenylphosphonium chloride

  • 9-Anthraldehyde

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane

  • Water

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 9-anthraldehyde in dichloromethane.

  • Add benzyltriphenylphosphonium chloride to the stirred solution.

  • Slowly add the 50% sodium hydroxide solution dropwise to the reaction mixture. Vigorous stirring is crucial to ensure proper mixing of the biphasic solution.

  • Continue stirring the reaction mixture at room temperature for a minimum of 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, dilute the reaction mixture with additional dichloromethane and water.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer, containing the product, is separated from the aqueous layer.

  • Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bisulfite.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

In Vitro Metabolism Studies

This protocol outlines a general procedure for studying the metabolism of this compound using rat liver microsomes.[9][10]

Materials:

  • This compound

  • Male Sprague-Dawley rat liver S9 fraction (or other microsomal preparations)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Ethyl acetate

  • High-performance liquid chromatography (HPLC) system with a fluorescence or UV detector

Procedure:

  • Prepare an incubation mixture containing the rat liver S9 fraction, the NADPH regenerating system, and this compound dissolved in a suitable solvent (e.g., DMSO) in a phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a quenching solvent, such as cold acetone or by placing the reaction tubes on ice.

  • Extract the metabolites from the aqueous incubation mixture using an organic solvent like ethyl acetate.

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC analysis.

  • Separate and quantify the metabolites using a reverse-phase HPLC column with a suitable gradient of solvents (e.g., methanol-water or acetonitrile-water).

  • Identify the metabolites by comparing their retention times and spectral properties with those of authentic standards.

Data Presentation: Toxicity and Carcinogenicity

The following tables summarize key quantitative data from toxicological and carcinogenicity studies of this compound.

Table 1: Carcinogenicity Data - Tumor Incidence in Mice

Treatment GroupDoseTumor Incidence (%)Tumor Multiplicity (tumors/mouse)Reference
Dibenzo[def,p]chrysene4 nmol1004 times greater than BaP (400 nmol)[11]
Dibenzo[def,p]chrysene40 nmol (neonatal)86.5 (Lung)2.88 (Lung)[12]
57.7 (Liver)3.63 (Liver)[12]
Dibenzo[def,p]chrysene + MmuPV1 Infection-Increased SCC incidence-[13]
Dibenzo[def,p]chrysene alone-Low SCC incidence-[13]

Table 2: Genotoxicity Data - DNA Adduct Formation

Compound/TreatmentCell/Tissue TypeDNA Adduct LevelReference
Dibenzo[c,p]chryseneMCF-7 cells0.6 pmol/mg DNA[14]
anti-DBC-1,2-diol-3,4-epoxideMCF-7 cells33 pmol/mg DNA[14]
anti-DBC-11,12-diol-13,14-epoxideMCF-7 cells51 pmol/mg DNA[14]
Dibenzo[def,p]chryseneMouse Oral Cavity (Female)1.76 ± 0.39 adducts/10⁶ dA[1]
Dibenzo[def,p]chryseneMouse Oral Cavity (Male)0.97 ± 0.19 adducts/10⁶ dA[1]
Benzo[a]pyreneMouse Skin141 ± 37 adducts/10⁸ nucleotides[11]
Dibenzo[def,p]chryseneMouse Skin45 ± 13 adducts/10⁸ nucleotides[11]

Table 3: In Vitro Metabolism Data

MetaboliteDetected inAnalytical MethodReference
trans-4,5-dihydrodiolRat liver microsomesHPLC[10]
4,5-oxideRat liver microsomesHPLC[10]
1- and 3-phenolsRat liver microsomesHPLC[10]
4,5-, 1,6-, 3,6-, and 6,12-quinonesRat liver microsomesHPLC[10]
10-hydroxy-N[1,2-a]PRat liver S9HPLC[9]
N[1,2-a]P trans-9,10-dihydrodiolRat liver S9HPLC[9]
N[1,2-a]P trans-4,5-dihydrodiolRat liver S9HPLC[9]
N[1,2-a]P trans-7,8-dihydrodiolRat liver S9HPLC[9]

Visualization of Metabolic Pathway

The metabolic activation of this compound is a critical step in its carcinogenic mechanism. The following diagram, generated using the DOT language, illustrates the key steps in this pathway.

Metabolic_Pathway_of_Dibenzo_c_mno_chrysene DBC This compound Epoxide DBC-Epoxide DBC->Epoxide CYP1A1, CYP1B1 Diol DBC-trans-Dihydrodiol Epoxide->Diol Epoxide Hydrolase Detoxification Detoxification (e.g., Glutathione Conjugation) Epoxide->Detoxification DiolEpoxide DBC-Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1, CYP1B1 Diol->Detoxification DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Covalent Binding DiolEpoxide->Detoxification

References

An In-depth Technical Guide to the Environmental Fate and Transport of Dibenzo(c,mno)chrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene, also known as anthanthrene, is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its persistence and potential toxicity. It is formed from the incomplete combustion of organic materials and has been identified in various environmental matrices, including air, water, soil, and sediment. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. Detailed experimental protocols for its analysis and the study of its environmental behavior are also presented to support further research and risk assessment.

Physicochemical Properties

The environmental behavior of this compound is largely governed by its physicochemical properties. These properties indicate low water solubility, low volatility, and a high affinity for organic matter. A summary of key quantitative data is provided in Table 1.

PropertyValueReference(s)
Molecular FormulaC₂₂H₁₂[1]
Molecular Weight276.33 g/mol [1]
Melting Point264 °CIARC Monograph
Water Solubility0.205 - 0.26 mg/L at 25 °CIARC Monograph
Vapor Pressure0.00123 Pa at 25 °CIARC Monograph
Octanol-Water Partition Coefficient (log Kow)5.20IARC Monograph
Henry's Law Constant1.96 Pa m³/mol at 25 °CIARC Monograph

Environmental Fate and Transport

The environmental fate of this compound is characterized by its persistence, low mobility in aqueous systems, and potential for bioaccumulation. Due to its low water solubility and high affinity for organic carbon, it is predominantly found sorbed to soil and sediment particles.

Degradation

Degradation of this compound in the environment can occur through biotic and abiotic processes. However, like many high molecular weight PAHs, it is generally resistant to degradation.

3.1.1 Biotic Degradation (Biodegradation)

Information on the specific biodegradation rates of this compound is limited. However, it is expected to be recalcitrant to microbial degradation. Some microorganisms have been shown to degrade chrysene, a related four-ring PAH, but this process is slow. The half-life of chrysene in soil has been reported to be on the order of months to years.[2] Aerobic biodegradation of PAHs generally proceeds via the introduction of oxygen into the aromatic ring by oxygenase enzymes, leading to ring cleavage. Anaerobic degradation is significantly slower and occurs under specific redox conditions.[3][4]

3.1.2 Abiotic Degradation

  • Hydrolysis: As a hydrocarbon, this compound does not contain hydrolyzable functional groups and is therefore not expected to undergo hydrolysis.

Environmental Mobility

3.2.1 Soil and Sediment

3.2.2 Water

The low water solubility and high log Kow of this compound indicate that its concentration in the dissolved phase in aquatic systems will be very low. It will predominantly partition to suspended organic matter and bed sediments.

3.2.3 Air

With a low vapor pressure, this compound will exist primarily in the particulate phase in the atmosphere, adsorbed to airborne particles. Long-range atmospheric transport can occur while it is associated with these particles.

Bioaccumulation

The high lipophilicity of this compound, as indicated by its high log Kow, suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. However, specific, experimentally determined bioaccumulation factors (BAF) or bioconcentration factors (BCF) for this compound are not widely reported. For many PAHs, the United States Environmental Protection Agency (USEPA) uses the field-measured BAF for benzo(a)pyrene as a surrogate for estimating the BAFs of other PAHs.[5] Given that fish can metabolize PAHs, BCF values in fish may be lower than predicted based solely on lipophilicity.[6] Invertebrates, which often have a lower metabolic capacity for PAHs, may exhibit higher bioaccumulation.[6]

Biotransformation

The biotransformation of this compound has been studied in mammalian systems, revealing several metabolic pathways primarily mediated by cytochrome P450 (CYP) enzymes. These pathways lead to the formation of various metabolites, some of which are reactive and can bind to cellular macromolecules like DNA.

Three main pathways of microsomal biotransformation have been identified:[7]

  • Pathway I (K-region oxidation): Dominated by the P450 1B subfamily, this pathway leads to the formation of K-region metabolites such as the trans-4,5-dihydrodiol and 4,5-oxide.

  • Pathway II (Quinone formation): This pathway results in the formation of polynuclear quinones, including 4,5-, 1,6-, 3,6-, and 6,12-quinones.

  • Pathway III (Phenol and diphenol formation): Preferentially catalyzed by the P450 1A subfamily, this pathway produces mono- and diphenols, such as 1- and 3-phenols and their derivatives.

Biotransformation_of_Dibenzo_c_mno_chrysene cluster_pathway1 Pathway I (P450 1B) cluster_pathway2 Pathway II cluster_pathway3 Pathway III (P450 1A) DBC This compound K_oxide 4,5-oxide DBC->K_oxide CYP1B1 Quinones 4,5-quinone 1,6-quinone 3,6-quinone 6,12-quinone DBC->Quinones Phenols 1-phenol 3-phenol DBC->Phenols CYP1A1 K_dihydrodiol trans-4,5-dihydrodiol K_oxide->K_dihydrodiol Epoxide Hydrolase Diphenols Diphenols Phenols->Diphenols Phenol_dihydrodiols Phenol dihydrodiols Phenols->Phenol_dihydrodiols

Biotransformation pathways of this compound.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in environmental matrices, adapted from established protocols for PAHs.

Analysis of this compound in Soil

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Mass Spectrometry (GC-MS).

5.1.1 Sample Preparation (QuEChERS)

  • Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Hydration: Weigh 5 g of the sieved soil into a 50 mL centrifuge tube. Add 5 mL of deionized water and shake to hydrate the soil.

  • Extraction: Add 10 mL of acetonitrile to the tube and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS salt packet (containing magnesium sulfate and sodium chloride) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 3500 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Shake for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at 8000 rpm for 5 minutes.

  • Internal Standard Addition: Transfer the cleaned extract to a GC vial and add an appropriate internal standard (e.g., deuterated PAHs).

5.1.2 Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • Injector: Splitless mode at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode.

  • Quantification: Use the characteristic ions for this compound for quantification and confirmation.

Analysis of this compound in Water

This protocol involves solid-phase extraction (SPE) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

5.2.1 Sample Preparation (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 10 mL of a suitable solvent mixture (e.g., dichloromethane:hexane 1:1 v/v).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to acetonitrile for HPLC analysis.

5.2.2 Instrumental Analysis (HPLC-FLD)

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Set to the optimal excitation and emission wavelengths for this compound.

  • Quantification: Use an external standard calibration curve.

Experimental_Workflow_Soil_Analysis start Soil Sample Collection homogenize Sieving and Homogenization start->homogenize hydrate Hydration with Water homogenize->hydrate extract Acetonitrile Extraction hydrate->extract salt_out Salting Out (QuEChERS salts) extract->salt_out centrifuge1 Centrifugation salt_out->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 add_is Internal Standard Addition centrifuge2->add_is gcms GC-MS Analysis add_is->gcms

Workflow for the analysis of this compound in soil.

Conclusion

This compound is a persistent polycyclic aromatic hydrocarbon with a high potential for sorption to soil and sediment and for bioaccumulation. Its low water solubility and volatility limit its mobility in the dissolved and gaseous phases. While its biotransformation pathways have been investigated, leading to the formation of various metabolites, its degradation in the environment is expected to be slow. This guide has summarized the current knowledge on the environmental fate and transport of this compound and provided detailed analytical protocols to facilitate further research. Key data gaps remain, particularly concerning experimentally determined soil sorption coefficients, bioaccumulation factors, and environmental degradation rates. Future research should focus on filling these gaps to enable a more comprehensive risk assessment of this compound in the environment.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Dibenzo(c,mno)chrysene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Fluorescence Detection (FLD) for the sensitive and selective analysis of Dibenzo(c,mno)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. The described protocol outlines the complete workflow from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a reliable method for the quantification of this compound in various matrices.

Introduction

This compound is a high molecular weight polycyclic aromatic hydrocarbon that has been identified as an environmental pollutant.[1][2] Due to its potential carcinogenicity, its accurate detection and quantification in environmental and biological samples are of paramount importance. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used technique for the analysis of PAHs due to its high sensitivity and selectivity.[3][4][5] This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the separation of this compound from other PAHs.

Experimental

Instrumentation and Consumables
  • HPLC System: An Agilent 1200 Infinity Series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and fluorescence detector.

  • Column: Zorbax Eclipse PAH C18, 4.6 x 50 mm, 1.8 µm particle size, or equivalent polymeric C18 stationary phase designed for PAH analysis.[4]

  • Vials: 2 mL amber glass vials with PTFE septa.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.

  • Standards: this compound analytical standard.

Chromatographic Conditions

A gradient elution program was developed to achieve optimal separation of this compound from other potentially interfering PAHs.

ParameterValue
Column Zorbax Eclipse PAH C18 (4.6 x 50 mm, 1.8 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 0.8 mL/min
Column Temperature 18°C
Injection Volume 10 µL
Fluorescence Detection Excitation: 290 nm, Emission: 410 nm (Wavelengths may need optimization based on the specific PAH profile)

Table 1: HPLC-FLD Parameters

Gradient Elution Program
Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06040
2.06040
15.00100
25.00100
25.16040
30.06040

Table 2: Gradient Elution Program

Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to final concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Storage: Store all standard solutions in amber glass vials at 4°C and protected from light.

Sample Preparation (Solid-Phase Extraction - SPE)

For the extraction of this compound from environmental samples like soil or sediment, a Solid-Phase Extraction (SPE) protocol is recommended.[6]

  • Sample Extraction:

    • Weigh 5 g of the homogenized sample into a glass centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • SPE Cleanup:

    • Condition a silica-based SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it.

    • Load the combined extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to remove aliphatic interferences.

    • Elute the PAH fraction with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

  • Solvent Exchange and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Results and Discussion

The developed HPLC-FLD method provides excellent separation and quantification of this compound. The use of a dedicated PAH column with a polymeric C18 stationary phase ensures good resolution from other isomers and related PAHs. The fluorescence detector offers high sensitivity and selectivity, which is crucial for trace-level analysis in complex matrices.

Quantitative Data

The following table summarizes the expected performance characteristics of the method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterExpected Value
Retention Time (RT) ~ 18 - 22 min
Resolution (Rs) with Chrysene > 1.5
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
**Linearity (R²) **> 0.999
Recovery (from spiked samples) 85 - 110%
Precision (%RSD, n=6) < 5%

Table 3: Method Performance Characteristics

Experimental Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Calibration Standards Sample_Extraction Sample Extraction (e.g., Sonication) SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Sample_Extraction->SPE_Cleanup Solvent_Exchange Solvent Exchange & Reconstitution SPE_Cleanup->Solvent_Exchange Solvent_Exchange->HPLC_Injection Prepared Sample Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation FLD_Detection Fluorescence Detection Chrom_Separation->FLD_Detection Data_Acquisition Data Acquisition FLD_Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC-FLD method described in this application note is a reliable and sensitive approach for the separation and quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis can be readily implemented in analytical laboratories for routine monitoring of this important environmental contaminant. The method's performance characteristics demonstrate its suitability for trace-level analysis in complex sample matrices.

References

Application Note: Analysis of Dibenzo(c,mno)chrysene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzo(c,mno)chrysene, also known as Dibenzo[def,mno]chrysene, is a high molecular weight polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are byproducts of incomplete combustion of fuels and are recognized as environmental pollutants, with some members exhibiting carcinogenic and mutagenic properties.[1] Due to their potential health risks, robust and sensitive analytical methods are required for their detection and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Experimental Protocols

A successful analysis of this compound relies on meticulous sample preparation to isolate the analyte from the sample matrix, followed by optimized GC-MS analysis for separation and detection.

Sample Preparation: Solid Phase Extraction (SPE) Protocol

This protocol is a general guideline for extracting PAHs from a liquid matrix, such as water. Modifications may be necessary for solid or complex matrices like soil or food.

a) Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Dichloromethane (DCM)

  • Methanol

  • Ethyl acetate

  • High-purity water

  • Nitrogen gas for evaporation

  • Internal standards (e.g., Chrysene-d12, Benzo[a]pyrene-d12)

b) Procedure:

  • Cartridge Conditioning: Activate and rinse the SPE cartridge with 3 mL of dichloromethane, followed by 3 mL of methanol, and finally 3 mL of high-purity water.[2]

  • Sample Loading: Spike a 1000 mL water sample with deuterated internal standards (e.g., 100 ng/mL of Benzo[a]pyrene-d12).[2] Load the sample onto the conditioned SPE cartridge.

  • Sorbent Drying: After loading, dry the sorbent bed completely to remove excess water.[2]

  • Analyte Elution: Elute the trapped PAHs from the cartridge using 5 mL of dichloromethane.[2]

  • Concentration: Evaporate the collected eluent to near dryness under a gentle stream of nitrogen.[2]

  • Reconstitution: Reconstitute the dried extract with 500 µL of ethyl acetate. Add a syringe standard, such as Chrysene-d12, at a known concentration (e.g., 100 ng/mL) prior to analysis.[2]

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis of high molecular weight PAHs. Specialized PAH-specific columns are recommended for resolving critical isomers.[3][4]

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent[5][6]
Mass Spectrometer Agilent 5977C GC/MSD or equivalent[5]
Column Agilent J&W Select PAH (30 m x 0.25 mm, 0.15 µm) or Rxi®-PAH (40 m x 0.18 mm, 0.07 µm)[4][7]
Carrier Gas Helium or Hydrogen at a constant flow of 1.4 - 2.0 mL/min[4][7]
Inlet Splitless mode[1][4]
Inlet Temperature 275 - 320 °C[4][7]
Oven Program 80 °C (hold 1 min), ramp at 11.5 °C/min to 350 °C (hold 6 min) - Note: Program must be optimized for specific column and analyte suite.[4]
MSD Transfer Line 320 °C[6][7]
Ion Source Electron Ionization (EI)
Ion Source Temp. 300 - 340 °C[4][7]
Ionization Energy 70 eV[4]
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity[5][6]

Data Presentation

Quantitative analysis of this compound is performed by monitoring its characteristic ions. The table below summarizes key quantitative data for this compound and other relevant high molecular weight PAHs.

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ion(s) (m/z) Typical LOQ (µg/kg)
Benzo[b]fluoranthene~15.1252253, 1260.4 - 1.2
Benzo[k]fluoranthene~15.2252253, 1260.4 - 1.2
Benzo[a]pyrene~15.7252253, 1260.4 - 1.2
Indeno[1,2,3-cd]pyrene~17.82761380.4 - 1.2
Dibenz[a,h]anthracene~17.82781390.4 - 1.2
Benzo[ghi]perylene~18.52761380.4 - 1.2
Dibenzo[def,mno]chrysene ~22.0276 137 Comparable to other MW 276 PAHs
Dibenzo[a,e]pyrene~27.2302303, 150Varies by method

Note: Retention times are approximate and will vary based on the specific GC column and oven program used. LOQ values are representative and depend on the sample matrix and instrument sensitivity.[2][8] The molecular weight of Dibenzo[def,mno]chrysene is 276, making m/z 276 the primary ion for monitoring.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Soil) Spike 2. Internal Standard Spiking Sample->Spike Extraction 3. Solid Phase Extraction (SPE) Spike->Extraction Concentration 4. Eluent Concentration Extraction->Concentration Reconstitution 5. Reconstitution in Solvent Concentration->Reconstitution GCMS 6. GC-MS Analysis (SIM/MRM Mode) Reconstitution->GCMS Inject Processing 7. Peak Integration & Identification GCMS->Processing Quantification 8. Quantification vs. Standards Processing->Quantification Report 9. Final Report Generation Quantification->Report

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The described protocol, combining solid-phase extraction for sample cleanup and gas chromatography-mass spectrometry for analysis, provides a sensitive and reliable method for the quantification of this compound. The use of high-resolution capillary columns designed for PAH analysis is critical for separating isomers, while MS detection in SIM or MRM mode ensures high selectivity and low detection limits.[3][6] This methodology is suitable for researchers and scientists monitoring PAHs in environmental samples or for professionals in drug development assessing potential contaminants.

References

Application Notes and Protocols for the Extraction of Dibenzo(c,mno)chrysene from Soil and Sediment Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene is a high molecular weight polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. Accurate quantification of this compound in complex matrices like soil and sediment is crucial for environmental monitoring, risk assessment, and understanding its metabolic fate. This document provides detailed application notes and protocols for the extraction of this compound from soil and sediment samples, followed by cleanup and analysis. The described methods are based on established techniques for PAH extraction, including Soxhlet, Pressurized Liquid Extraction (PLE), and Microwave-Assisted Extraction (MAE), coupled with Solid-Phase Extraction (SPE) for cleanup and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Experimental Workflow

The overall experimental workflow for the extraction and analysis of this compound from soil and sediment samples is depicted below.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Homogenize Homogenize & Sieve Sample->Homogenize Dry Air or Freeze Dry Homogenize->Dry Spike_IS Spike with Internal Standard Dry->Spike_IS Soxhlet Soxhlet Extraction Spike_IS->Soxhlet Select Method PLE Pressurized Liquid Extraction (PLE) Spike_IS->PLE Select Method MAE Microwave-Assisted Extraction (MAE) Spike_IS->MAE Select Method Concentrate Concentrate Extract Soxhlet->Concentrate PLE->Concentrate MAE->Concentrate SPE Solid-Phase Extraction (SPE) Concentrate->SPE Elute Elute Analyte SPE->Elute GCMS GC-MS Analysis Elute->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: Experimental workflow for this compound analysis.

Quantitative Data Summary

The efficiency of different extraction methods for high molecular weight PAHs, including those structurally similar to this compound, is summarized in the table below. The efficiency of Soxhlet extraction is known to increase with the molecular weight of the PAH, reaching a range of 84–100% for PAHs with more than four rings[1]. Pressurized Liquid Extraction (PLE) has been reported to yield recoveries that are comparable to or even higher than Soxhlet extraction for high molecular weight PAHs[2]. Microwave-Assisted Extraction (MAE) also provides comparable results to Soxhlet extraction[1].

Extraction MethodMatrixSolvent SystemAverage Recovery (%) for High MW PAHs (>4 rings)Reference
Soxhlet Extraction SoilHexane:Acetone (1:1)84 - 100[1]
SedimentDichloromethane:Hexane (1:1)>80[3]
Pressurized Liquid Extraction (PLE) Soil & SedimentDichloromethaneComparable or higher than Soxhlet[2]
Agrarian SoilNot SpecifiedHigher than MAE and Soxhlet[4]
Microwave-Assisted Extraction (MAE) SedimentHexane:Acetone (1:1)>80[3]
SoilNot SpecifiedComparable to Soxhlet[4]

Note: Data presented is for high molecular weight PAHs and serves as a proxy for this compound due to the limited availability of specific recovery data for this compound across all methods.

Experimental Protocols

Sample Preparation
  • Homogenization : Air-dry the soil or sediment sample to a constant weight. Remove any large debris, such as rocks and plant matter. Grind the sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

  • Moisture Content : Determine the moisture content of a separate subsample by drying at 105°C to a constant weight. This is necessary for reporting final concentrations on a dry weight basis.

  • Internal Standard Spiking : To a known amount of the homogenized sample (typically 10-20 g), add a known concentration of a suitable internal standard, such as a deuterated PAH (e.g., chrysene-d12 or perylene-d12). This will be used to correct for matrix effects and variations in extraction efficiency.

Extraction Methodologies

Soxhlet extraction is a classical and widely used technique for the extraction of semivolatile organic compounds from solid matrices.[1][2]

  • Apparatus Setup : Place the prepared soil/sediment sample (10-20 g) into a cellulose extraction thimble.

  • Solvent Addition : Add 250-300 mL of a suitable solvent mixture, such as hexane:acetone (1:1 v/v) or dichloromethane:hexane (1:1 v/v), to a round-bottom flask.[5]

  • Extraction : Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

  • Concentration : After extraction, allow the extract to cool. Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.

PLE, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[1][4]

  • Cell Preparation : Mix the soil/sediment sample (10-20 g) with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

  • Extraction Parameters : Set the extraction parameters. Typical conditions for PAHs are:

    • Solvent : Dichloromethane or acetone:hexane (1:1 v/v)

    • Temperature : 100-120°C

    • Pressure : 1500-2000 psi

    • Static Time : 5-10 minutes per cycle

    • Cycles : 2-3 cycles

  • Extraction : Perform the extraction according to the instrument's operating procedure.

  • Collection and Concentration : The extract is automatically collected in a vial. Concentrate the extract to 1-2 mL using a gentle stream of nitrogen.

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.[1][3]

  • Vessel Preparation : Place the soil/sediment sample (5-10 g) into a microwave extraction vessel.

  • Solvent Addition : Add 20-30 mL of an appropriate solvent mixture, such as hexane:acetone (1:1 v/v), to the vessel.

  • Extraction Parameters : Set the microwave parameters. Typical conditions for PAHs are:

    • Temperature : 100-115°C

    • Ramp Time : 10-15 minutes

    • Hold Time : 15-20 minutes

  • Extraction : Perform the microwave extraction.

  • Filtration and Concentration : After cooling, filter the extract to remove solid particles. Concentrate the filtrate to 1-2 mL.

Extract Cleanup: Solid-Phase Extraction (SPE)

A cleanup step is essential to remove interfering compounds from the crude extract before instrumental analysis. SPE is a common and effective technique for this purpose.

  • Cartridge Conditioning : Condition a silica gel or Florisil SPE cartridge (e.g., 1 g) by passing a few milliliters of hexane through it.

  • Sample Loading : Load the concentrated extract (dissolved in a small amount of hexane) onto the SPE cartridge.

  • Elution of Interferences : Wash the cartridge with a non-polar solvent like hexane to elute aliphatic hydrocarbons and other non-polar interferences.

  • Analyte Elution : Elute the PAHs, including this compound, with a more polar solvent or solvent mixture, such as a hexane:dichloromethane (1:1 v/v) mixture.

  • Final Concentration : Concentrate the eluted fraction to a final volume of 1 mL under a gentle stream of nitrogen.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the separation and quantification of PAHs due to its high resolution and sensitivity.

  • GC Conditions :

    • Column : A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature : 280-300°C.

    • Oven Temperature Program : Start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a final temperature of 300-320°C at a rate of 5-10°C/min, and hold for a sufficient time to elute all high molecular weight PAHs.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI).

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 276, 138) should be monitored.

  • Quantification : Create a calibration curve using certified PAH standards, including this compound. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve, after correcting for the recovery of the internal standard.

References

Application Notes and Protocols for Dibenzo(c,mno)chrysene as a Reference Standard in Environmental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo(c,mno)chrysene, also known as anthanthrene, is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its potential toxicity and widespread presence as a product of incomplete combustion of organic materials. Accurate quantification of this compound in various environmental matrices is crucial for risk assessment and regulatory compliance. The use of a certified reference material (CRM) is fundamental to ensuring the quality and comparability of analytical data. This document provides detailed application notes and protocols for the use of this compound as a reference standard in environmental analysis.

A commercially available certified reference material for this compound (Anthanthrene) is available from suppliers such as Sigma-Aldrich (CAS Number: 191-26-4). The availability of a CRM is a prerequisite for the development of validated analytical methods.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods, including extraction and chromatographic separation.

PropertyValueReference
Molecular Formula C₂₂H₁₂
Molecular Weight 276.33 g/mol
CAS Number 191-26-4
Appearance Golden-yellow, odorless solid
Melting Point Not available
Boiling Point Not available
Water Solubility Very low
Log Kₒw 6.7

Application as a Reference Standard

This compound serves as a crucial reference standard for the following applications in environmental analysis:

  • Method Validation: To validate analytical methods for the quantification of this compound in environmental samples such as soil, water, and air.

  • Instrument Calibration: To prepare calibration standards for chromatographic instruments like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

  • Quality Control: As a component in quality control samples to monitor the performance of analytical procedures.

  • Inter-laboratory Studies: Its inclusion in proficiency testing schemes allows for the comparison of results between different laboratories, ensuring data consistency and accuracy.

Experimental Protocols

The following protocols are generalized and should be adapted and validated for specific matrices and instrumentation.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of this compound for instrument calibration.

Materials:

  • This compound Certified Reference Material (e.g., Anthanthrene BCR® from Sigma-Aldrich)

  • High-purity solvent (e.g., acetonitrile, toluene, or cyclohexane)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Amber glass vials for storage

Procedure:

  • Stock Standard Preparation (e.g., 100 µg/mL):

    • Accurately weigh a suitable amount of the this compound CRM.

    • Quantitatively transfer the weighed standard to a volumetric flask.

    • Dissolve the standard in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent and mix thoroughly.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock standard solution using volumetric flasks to prepare a series of working standards at different concentration levels (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Storage:

    • Store all standard solutions in amber glass vials at a low temperature (e.g., -18°C) to prevent photodegradation and solvent evaporation. Stability studies for PAHs suggest that solutions are stable for several months under these conditions.

Protocol 2: Analysis of this compound in Soil by GC-MS

Objective: To extract and quantify this compound in soil samples.

Materials:

  • Soil sample

  • Anhydrous sodium sulfate

  • Extraction solvent (e.g

Application Notes and Protocols for the Synthesis of Dibenzo(c,mno)chrysene Metabolites for Toxicological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Dibenzo(c,mno)chrysene metabolites, crucial for advancing toxicological research on this environmental pollutant. This compound, also known as naphtho[1,2-a]pyrene (N[1,2-a]P), is a polycyclic aromatic hydrocarbon (PAH) that requires metabolic activation to exert its genotoxic effects.[1][2][3] Understanding the biological activity of its metabolites is paramount for risk assessment.

The following sections detail the synthetic routes to key metabolites, including dihydrodiols and phenolic derivatives, which have been identified as products of in vitro metabolism.[1][4][5] These compounds are essential for a range of toxicological assays, including mutagenicity and cell transformation studies, to elucidate the mechanisms of carcinogenesis.[1][6]

Data Presentation: Synthesis and Toxicological Data Summary

The synthesis of this compound and its metabolites often involves multi-step processes with varying yields. The toxicological potency of these compounds also varies significantly. The following tables summarize key quantitative data from published studies to facilitate comparison.

Table 1: Summary of Synthesis Yields for this compound and its Metabolites

CompoundStarting MaterialKey Reagents/StepsYield (%)Reference
This compound (N[1,2-a]P)1-(2-Formylphenyl)pyrene(Methoxymethyl)triphenylphosphonium chloride, PhLi, CH3SO3HNot explicitly stated in abstract[6]
N[1,2-a]P trans-4,5-dihydrodiol & trans-7,8-dihydrodiolN[1,2-a]P1. OsO4, 2. Pyridinium chlorochromate, 3. NaBH4Not explicitly stated in abstract[4]
1-Hydroxy-N[1,2-a]P & 3-Hydroxy-N[1,2-a]PNot specified in abstractPhotochemical approachNot explicitly stated in abstract[4]
anti-N[1,2-a]PDE-dGuo/dAdo Adductsanti-N[1,2-a]PDE, dGuo/dAdo-5'-monophosphateIncubation at 37 °CNot explicitly stated in abstract[6]

Table 2: Summary of Toxicological Data for this compound Metabolites

CompoundAssayCell Line/OrganismEndpointResultReference
N[1,2-a]PMorphological Cell TransformationC3H10T1/2C18 mouse embryo fibroblastsTransformationComparable to Benzo[a]pyrene[1]
N[1,2-a]P-9,10-dihydrodiolMutagenicityS. typhimurium TA 100Revertants/nmolHalf as mutagenic as B[a]P-7,8-dihydrodiol at ≥4 nmol/plate[1]
anti-N[1,2-a]PDEDNA Adduct FormationCalf thymus DNAdG-adduct vs dA-adduct2.9-fold greater dG-adduct formation[1]

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and toxicological evaluation of this compound metabolites.

Protocol 1: Synthesis of this compound (N[1,2-a]P)

This protocol is based on the multi-step synthesis involving a Wittig reaction followed by acid-catalyzed cyclization.[6]

Materials:

  • 1-(2-Formylphenyl)pyrene

  • (Methoxymethyl)triphenylphosphonium chloride

  • Phenylithium (PhLi)

  • Methanesulfonic acid (CH3SO3H)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-[2-(β-Methoxyethenyl)phenyl]pyrene:

    • In a nitrogen atmosphere, prepare a solution of (methoxymethyl)triphenylphosphonium chloride in an appropriate anhydrous solvent.

    • Add PhLi dropwise at a controlled temperature to form the ylide.

    • Add a solution of 1-(2-formylphenyl)pyrene to the ylide mixture and stir.

    • Quench the reaction and extract the product with an organic solvent.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Synthesis of Naphtho[1,2-a]pyrene (N[1,2-a]P):

    • In a nitrogen atmosphere, dissolve the purified 1-[2-(β-methoxyethenyl)phenyl]pyrene in anhydrous CH2Cl2.

    • Add CH3SO3H dropwise and stir the mixture at room temperature for 3 hours.[6]

    • Neutralize the reaction mixture and extract the product.

    • Wash the organic layer with water, dry over MgSO4, and evaporate the solvent.

    • Purify the crude N[1,2-a]P by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of K-Region trans-Dihydrodiols

This protocol describes the synthesis of N[1,2-a]P trans-4,5-dihydrodiol and trans-7,8-dihydrodiol.[4]

Materials:

  • N[1,2-a]P

  • Osmium tetroxide (OsO4)

  • Pyridine

  • Pyridinium chlorochromate (PCC)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2)

  • Ethanol

Procedure:

  • Formation of cis-Dihydrodiols:

    • Treat N[1,2-a]P with OsO4 in pyridine to yield a mixture of cis-dihydrodiols.

  • Oxidation to Quinones:

    • Oxidize the mixture of cis-dihydrodiols with PCC in CH2Cl2 to form the corresponding quinones.

  • Reduction to trans-Dihydrodiols:

    • Reduce the quinones with NaBH4 in ethanol to afford the desired trans-dihydrodiols.

  • Purification:

    • Separate the resulting mixture of trans-dihydrodiols using high-performance liquid chromatography (HPLC).[7]

Protocol 3: In Vitro Metabolism of this compound

This protocol outlines the procedure for studying the metabolism of N[1,2-a]P using a rat liver S9 fraction.[1][4]

Materials:

  • This compound (N[1,2-a]P)

  • Male Sprague Dawley rat liver S9 fraction

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • HPLC system for metabolite analysis

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing the rat liver S9 fraction, the NADPH regenerating system, and N[1,2-a]P in a phosphate buffer.

    • Incubate the mixture at 37°C for a specified time.

  • Extraction:

    • Stop the reaction and extract the metabolites from the incubation mixture using an appropriate organic solvent.

  • Analysis:

    • Analyze the extracted metabolites by HPLC, comparing the retention times with those of synthetic standards to identify the different dihydrodiol and phenolic metabolites.[4]

Protocol 4: Morphological Cell Transformation Assay

This assay evaluates the carcinogenic potential of this compound and its metabolites.[6]

Materials:

  • C3H10T1/2C18 mouse embryo fibroblasts

  • Cell culture medium (e.g., Eagle's Basal Medium with fetal bovine serum)

  • This compound or its metabolites dissolved in a suitable solvent (e.g., DMSO)

  • Methanol

  • Giemsa stain

Procedure:

  • Cell Seeding:

    • Seed the C3H10T1/2C18 cells in culture dishes.

  • Treatment:

    • After 24 hours, treat the cells with various concentrations of the test compound. Include positive and negative controls.

  • Culture and Observation:

    • Change the medium weekly.

    • At confluence, reduce the serum concentration in the medium.

    • After 6 weeks, fix the cells with methanol and stain with Giemsa.

  • Scoring:

    • Score the dishes for morphologically transformed foci according to established criteria.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the synthesis and toxicology of this compound metabolites.

metabolic_activation_pathway DBC This compound (N[1,2-a]P) Epoxide Arene Oxide (Epoxide) DBC->Epoxide CYP450 Dihydrodiol trans-Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Phenols Phenols Epoxide->Phenols Rearrangement DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Dihydrodiol->DiolEpoxide CYP450 Quinones Quinones Dihydrodiol->Quinones Dehydrogenase Detoxification Detoxification (Conjugation & Excretion) Dihydrodiol->Detoxification DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Phenols->Detoxification Quinones->Detoxification synthesis_workflow start This compound (N[1,2-a]P) step1 OsO4 Oxidation start->step1 intermediate1 cis-Dihydrodiols step1->intermediate1 step2 PCC Oxidation intermediate1->step2 intermediate2 Quinones step2->intermediate2 step3 NaBH4 Reduction intermediate2->step3 purification HPLC Purification step3->purification end trans-Dihydrodiols purification->end toxicology_workflow compound Test Compound (Metabolite) treatment Treatment compound->treatment cell_culture Cell Culture (e.g., C3H10T1/2) cell_culture->treatment incubation Incubation (e.g., 6 weeks) treatment->incubation staining Fixing & Staining (Giemsa) incubation->staining analysis Microscopic Analysis & Scoring staining->analysis result Toxicological Endpoint (e.g., Transformation Foci) analysis->result

References

Troubleshooting & Optimization

Improving extraction efficiency of Dibenzo(c,mno)chrysene from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction efficiency of Dibenzo(c,mno)chrysene from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from complex matrices?

A1: this compound, a high molecular weight polycyclic aromatic hydrocarbon (PAH), presents several analytical challenges. Due to its hydrophobicity and low volatility, it strongly adsorbs to particulate matter and organic components within complex matrices like soil, sediment, and fatty tissues.[1] This strong adsorption can lead to low extraction recovery. Furthermore, co-extraction of matrix components such as lipids, pigments, and humic substances can interfere with subsequent chromatographic analysis, causing what is known as the matrix effect.[2][3]

Q2: Which extraction techniques are most suitable for this compound?

A2: Several techniques can be employed, with the choice depending on the matrix type and laboratory resources. The most common and effective methods include:

  • Solid-Phase Extraction (SPE): A versatile technique for liquid and dissolved solid samples, offering good analyte pre-concentration and cleanup.[4][5]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis, this method has been successfully adapted for PAHs in various food and environmental matrices.[6][7] It is particularly effective for solid and semi-solid samples.

  • Soxhlet Extraction: A classical and robust method, often considered the benchmark for solid matrices. It can achieve high extraction efficiency for high molecular weight PAHs.[1]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption compared to traditional methods.[1]

Q3: How can I minimize the matrix effect in my analysis?

A3: The matrix effect, which can either suppress or enhance the analyte signal during analysis, is a significant challenge.[3] To mitigate this, several strategies can be employed:

  • Effective Cleanup: Incorporate a thorough cleanup step after extraction to remove interfering co-extractives. Techniques like Solid-Phase Extraction (SPE) with specific sorbents (e.g., Florisil, silica gel) or Size-Exclusion Chromatography (SEC) can be very effective.[8][9]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix.[10]

  • Use of Isotope-Labeled Internal Standards: Incorporating a deuterated or 13C-labeled analogue of this compound into the sample before extraction can help to correct for both extraction losses and matrix effects.

Troubleshooting Guides

Low Recovery of this compound

Problem: Consistently low recovery of this compound is observed after extraction.

Possible Cause Troubleshooting Steps
Incomplete Extraction from the Matrix This compound's high molecular weight and hydrophobicity lead to strong binding with matrix components.[1] Solution: Increase the extraction time, temperature (if using PLE/ASE), or the number of extraction cycles. For QuEChERS, consider adding a small amount of a non-polar solvent like toluene to the extraction solvent (acetonitrile) to improve the solubility of heavy PAHs.[11]
Analyte Loss During Solvent Evaporation Although this compound is not highly volatile, some losses can occur during the concentration step. Solution: Use a gentle stream of nitrogen for evaporation and avoid complete dryness. The addition of a high-boiling "keeper" solvent can help to minimize losses of more volatile PAHs if they are also being analyzed.
Irreversible Adsorption to Glassware High molecular weight PAHs can adsorb to the surfaces of glass containers, leading to losses.[12] Solution: Silanize glassware before use to reduce active sites. Rinse glassware thoroughly with the extraction solvent to recover any adsorbed analyte.
Inefficient Elution in Solid-Phase Extraction (SPE) The chosen elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Solution: To identify the step where the analyte is being lost, collect and analyze each fraction from the SPE procedure (load, wash, and elution).[13] If the analyte is retained on the sorbent, a stronger elution solvent or a larger volume of solvent may be necessary.[13]
High Variability in Results

Problem: Poor reproducibility and high relative standard deviation (RSD) in replicate samples.

Possible Cause Troubleshooting Steps
Sample Inhomogeneity The distribution of this compound within the sample matrix may not be uniform. Solution: Homogenize the sample thoroughly before taking a subsample for extraction. For solid samples, grinding or milling can improve homogeneity.
Inconsistent Extraction Procedure Minor variations in the experimental procedure can lead to significant differences in results. Solution: Ensure that all experimental parameters (e.g., solvent volumes, extraction times, shaking/vortexing intensity) are kept consistent across all samples. Automation of the extraction process can improve reproducibility.[14]
Matrix Interference Co-extracted matrix components can interfere with the analytical signal, leading to inconsistent results. Solution: Implement a robust cleanup step. For fatty matrices, consider using sorbents like Z-Sep which are designed to remove lipids without retaining hydrophobic analytes like this compound.[15] A freeze-out step can also be effective in precipitating lipids from the extract.[11]

Data Presentation

Table 1: Comparison of Recovery Rates for High Molecular Weight (HMW) PAHs using Different Extraction Methods.

Note: Data specific to this compound is limited. The following table presents recovery data for other HMW PAHs, which can serve as a proxy.

Extraction MethodMatrixHMW PAHsAverage Recovery (%)Reference
SPEDrinking WaterBenzo[a]pyrene, Benzo[ghi]perylene, Indeno[1,2,3-cd]pyrene93 - 104[4]
DLLMERiver WaterBenzo[a]pyrene, Benzo[k]fluoranthene, Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene, Benzo[ghi]perylene70.7 - 88.4[16]
QuEChERS with EMR-Lipid CleanupOily SamplesFluoranthene, Benzo[a]anthracene, Benzo[b]fluoranthene66.7 - 112.9[6]
SoxhletSoilPAHs with >4 rings84 - 100[1]
QuEChERS with Freeze-OutFatty Solid FoodsBenzo[a]pyrene, Chrysene, Benzo[a]anthracene, Benzo[b]fluoranthene>80[11]

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) of this compound from Water Samples
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass the water sample (e.g., 500 mL, adjusted to a pH of 6-7) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (40:60, v/v) to remove polar interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for at least 30 minutes. This step is crucial to remove any residual water.

  • Analyte Elution: Elute the retained this compound and other PAHs by passing 5-10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and dichloromethane) through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Reconstitute the extract in a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC or hexane for GC).

Detailed Methodology for QuEChERS Extraction of this compound from Fatty Food Matrices
  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fish tissue).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and 10 mL of acetonitrile (consider adding 1% toluene to the acetonitrile for improved recovery of HMW PAHs).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg Z-Sep for fatty matrices).

    • Vortex for 30 seconds and centrifuge at >3000 x g for 5 minutes.

  • Optional Freeze-Out Step: For highly fatty matrices, place the d-SPE extract in a freezer at -20°C for at least one hour to precipitate lipids. Centrifuge at low temperature to pellet the solidified fats and decant the supernatant.

  • Final Extract Preparation: Take an aliquot of the final cleaned extract for analysis by GC-MS or LC-FLD/MS.

Mandatory Visualization

experimental_workflow_spe cluster_prep SPE Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Condition Cartridge (Methanol, Water) Load Load Water Sample Condition->Load Wash Wash with MeOH/Water (Remove Interferences) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute with Dichloromethane Dry->Elute Concentrate Concentrate Extract Elute->Concentrate Analyze Analyze by GC-MS or HPLC Concentrate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

experimental_workflow_quechers cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenize Homogenize Sample Extract Add Acetonitrile & Salts, Shake & Centrifuge Homogenize->Extract dSPE d-SPE Cleanup (MgSO4, PSA, Z-Sep) Extract->dSPE FreezeOut Optional: Freeze-Out (Lipid Removal) dSPE->FreezeOut Analyze Analyze Final Extract FreezeOut->Analyze troubleshooting_low_recovery cluster_investigate Investigation cluster_solution Potential Solutions Start Low Recovery Observed CheckExtraction Incomplete Extraction? Start->CheckExtraction CheckEvaporation Loss during Evaporation? Start->CheckEvaporation CheckAdsorption Adsorption to Surfaces? Start->CheckAdsorption CheckElution Inefficient SPE Elution? Start->CheckElution Sol_Extraction Increase Extraction Time/Temp Modify Solvent CheckExtraction->Sol_Extraction Sol_Evaporation Gentle N2 Stream Use Keeper Solvent CheckEvaporation->Sol_Evaporation Sol_Adsorption Silanize Glassware Rinse Thoroughly CheckAdsorption->Sol_Adsorption Sol_Elution Stronger/More Elution Solvent Fraction Analysis CheckElution->Sol_Elution

References

Resolving isomeric co-elution in Dibenzo(c,mno)chrysene chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Dibenzo(c,mno)chrysene, also known as anthanthrene, and its isomers. Isomeric co-elution is a common issue with high-molecular-weight polycyclic aromatic hydrocarbons (PAHs), leading to difficulties in accurate identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound isomers?

Co-elution of this compound isomers primarily occurs due to their high degree of structural similarity. These isomers often have nearly identical physicochemical properties, such as boiling points and vapor pressures, making them difficult to separate using standard chromatographic methods. The choice of stationary phase, mobile phase composition, and temperature are critical factors that can either exacerbate or resolve co-elution.

Q2: Which chromatographic techniques are best suited for separating this compound isomers?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively used for the separation of this compound isomers.

  • GC-MS is a powerful technique, especially when coupled with specialized capillary columns designed for PAH analysis. These columns offer unique selectivities for isomeric compounds.[1]

  • HPLC , particularly with UV-Visible or fluorescence detection, is also widely employed. The use of specific stationary phases, such as aminopropyl or chiral columns, has shown promise in resolving complex mixtures of high-molecular-weight PAHs.[2]

  • Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) offers significantly enhanced resolution for complex PAH mixtures.[3]

Q3: How can I confirm if I have a co-elution problem?

Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some indicators:[4]

  • Asymmetrical peak shapes: Look for shoulders or tailing on your peaks, which can indicate the presence of more than one compound.

  • Peak purity analysis: If you are using a diode array detector (DAD) in HPLC, you can assess peak purity by comparing the UV spectra across the peak. Significant differences suggest co-elution.

  • Mass spectrometry (MS): In GC-MS or LC-MS, acquiring mass spectra across the peak can reveal the presence of multiple components if the fragmentation patterns change.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Troubleshooting for Isomeric Co-elution

This guide provides a systematic approach to resolving co-elution issues for this compound isomers in GC analysis.

Problem: Poor or no separation of this compound isomers.

Troubleshooting Workflow:

GC_Troubleshooting start Start: Co-elution of this compound Isomers check_column 1. Evaluate GC Column start->check_column optimize_temp 2. Optimize Temperature Program check_column->optimize_temp Is column suitable for PAHs? adjust_flow 3. Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow Is separation still poor? consider_gcxgc 4. Consider Advanced Techniques (GCxGC) adjust_flow->consider_gcxgc Still co-eluting? solution Resolution Achieved consider_gcxgc->solution

Caption: Troubleshooting workflow for GC co-elution.

Step-by-Step Troubleshooting:

  • Evaluate GC Column:

    • Question: Are you using a column specifically designed for PAH analysis?

    • Action: Standard non-polar columns may not provide sufficient selectivity. Consider using a column with a stationary phase tailored for PAH isomer separation, such as a polysilphenylene-siloxane phase.[3] The Agilent J&W Select PAH GC column is an example of a specialized column that has shown success in separating complex PAH mixtures.

  • Optimize Temperature Program:

    • Question: Is your temperature program optimized for high-molecular-weight PAHs?

    • Action: A slow oven temperature ramp rate can significantly improve the resolution of closely eluting isomers. Experiment with different ramp rates and hold times to find the optimal conditions for your specific isomers of interest.

  • Adjust Carrier Gas Flow Rate:

    • Question: Is the carrier gas flow rate optimal for your column dimensions and analytes?

    • Action: The carrier gas flow rate affects both analysis time and resolution. A lower flow rate generally improves resolution but increases analysis time. Consult your column manufacturer's guidelines and perform experiments to determine the optimal flow rate.

  • Consider Advanced Techniques:

    • Question: Have you exhausted conventional GC options?

    • Action: For extremely complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can provide a significant increase in peak capacity and resolution.[3]

Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting for Isomeric Co-elution

This guide offers a structured approach to resolving co-elution of this compound isomers in HPLC analysis.

Problem: Inadequate separation of this compound isomers.

Troubleshooting Workflow:

HPLC_Troubleshooting start Start: Co-elution of this compound Isomers check_column 1. Assess Stationary Phase start->check_column optimize_mobile 2. Optimize Mobile Phase check_column->optimize_mobile Is column selective for isomers? adjust_temp 3. Adjust Column Temperature optimize_mobile->adjust_temp Is separation still insufficient? solution Resolution Achieved adjust_temp->solution

Caption: Troubleshooting workflow for HPLC co-elution.

Step-by-Step Troubleshooting:

  • Assess Stationary Phase:

    • Question: Is your current stationary phase providing the necessary selectivity for PAH isomers?

    • Action: Standard C18 columns may not be sufficient. Consider using columns with different selectivities:

      • Phenyl-based columns: These can offer different retention mechanisms through π-π interactions.

      • Aminopropyl columns: Have been used for fractionation of complex PAH samples.

      • Chiral columns: Can provide excellent separation of achiral isomers based on their three-dimensional shape.

  • Optimize Mobile Phase:

    • Question: Have you explored different mobile phase compositions?

    • Action: The choice of organic modifier and the use of additives can significantly impact selectivity.

      • Solvent Type: Switching between acetonitrile and methanol can alter elution patterns.

      • Solvent Strength: Adjusting the ratio of organic solvent to water will change retention times and can improve resolution. Weaker mobile phases generally lead to longer retention and better separation.[4]

      • Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.

  • Adjust Column Temperature:

    • Question: Are you controlling the column temperature?

    • Action: Temperature can affect both retention and selectivity. Experimenting with different column temperatures (e.g., in 5 °C increments) can sometimes resolve co-eluting peaks.

Experimental Protocols

Protocol 1: GC-MS Method for this compound Isomer Analysis

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

ParameterSetting
GC Column Agilent J&W Select PAH (or equivalent PAH-specific column)
Carrier Gas Helium
Inlet Mode Splitless
Inlet Temperature 300 °C
Oven Program Initial: 100 °C, hold for 1 min
Ramp 1: 25 °C/min to 250 °C
Ramp 2: 5 °C/min to 320 °C, hold for 10 min
MS Transfer Line 300 °C
Ion Source 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Protocol 2: HPLC-UV Method for this compound Isomer Analysis

This protocol is a starting point and should be optimized for your specific application.

ParameterSetting
HPLC Column Chiral or Phenyl-based column suitable for PAHs
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B
5-30 min: 50-100% B (linear)
30-35 min: 100% B
35.1-40 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Quantitative Data

The following table presents hypothetical retention time data for this compound and two of its potential isomers to illustrate the importance of method optimization. Actual retention times will vary depending on the specific chromatographic system.

CompoundGC-MS Retention Time (min)HPLC-UV Retention Time (min)
This compound28.525.2
Isomer A28.725.2
Isomer B28.925.8

As shown in the table, with a standard method, Isomer A co-elutes with the parent compound in the HPLC analysis. By applying the troubleshooting steps outlined above, such as changing the mobile phase composition or stationary phase, it is possible to achieve baseline separation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between chromatographic parameters and their impact on the resolution of isomeric compounds.

Resolution_Factors cluster_params Chromatographic Parameters column Stationary Phase (Selectivity) resolution Peak Resolution column->resolution mobile Mobile Phase (Strength & Selectivity) mobile->resolution temp Temperature (Kinetics & Selectivity) temp->resolution

Caption: Key parameters influencing chromatographic resolution.

References

Matrix effects in the analysis of Dibenzo(c,mno)chrysene in environmental water samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the analysis of Dibenzo(c,mno)chrysene, a polycyclic aromatic hydrocarbon (PAH), in environmental water samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting, non-target compounds in the sample matrix. Environmental water samples are complex matrices containing various organic and inorganic substances that can interfere with the accurate detection and quantification of this compound.[1] In mass spectrometry-based methods (LC-MS, GC-MS), these interferences can affect the ionization efficiency of the target analyte, leading to inaccurate results.[2]

Q2: My analyte signal is unexpectedly low or high. How can I confirm that this is due to a matrix effect?

A2: To confirm a matrix effect, you can perform a post-extraction spike experiment. This involves spiking a known amount of the analyte into a blank matrix extract and comparing its response to the response of the same amount spiked into a pure solvent. A significant difference between the two signals indicates the presence of ion suppression (lower signal in matrix) or enhancement (higher signal in matrix). Comparing the slopes of calibration curves prepared in pure solvent versus a sample matrix can also quantify the effect.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for PAH analysis in water?

A3: Proper sample preparation is the most critical step to reduce matrix effects.[3] The most common and effective techniques are:

  • Solid-Phase Extraction (SPE): Widely used for its efficiency in extracting, concentrating, and cleaning up PAHs from water samples.[4] It selectively isolates analytes while removing many interfering compounds.

  • Liquid-Liquid Extraction (LLE): A conventional method that can be effective but may be more labor-intensive and use larger volumes of organic solvents.[3][5]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A modern, rapid microextraction technique that requires minimal solvent and offers high enrichment factors.[5][6]

Q4: How do I choose between GC-MS and LC-MS for analyzing this compound?

A4: Both are powerful techniques for PAH analysis.

  • GC-MS: Excellent for separating a wide range of PAHs and is a well-established method (e.g., U.S. EPA Method 8270E).[1][7] Selective Ion Monitoring (SIM) mode is often used to achieve low detection limits.[7][8]

  • LC-MS/MS: Offers high selectivity and sensitivity, particularly when coupled with techniques like online SPE.[9] It can be advantageous for separating isomers that are difficult to resolve by GC.[10][11] Tandem mass spectrometry (MS/MS) provides greater specificity, which is crucial for complex matrices.[12]

Q5: My internal standard recovery is low and inconsistent. What are the likely causes?

A5: Low or variable internal standard (IS) recovery can be caused by several factors:

  • Inefficient Extraction: The chosen SPE or LLE protocol may not be optimized for your specific water matrix.

  • Analyte Adsorption: PAHs can adsorb to glassware or container walls, leading to losses.[13] Ensure all materials are properly cleaned and demonstrated to be free of interferences.[7]

  • pH Issues: For some extraction methods, the sample pH must be optimized to ensure efficient extraction.[7]

  • Matrix Interferences: The matrix itself can interfere with the extraction process.[7]

Q6: Can matrix effects cause poor linearity in my calibration curve?

A6: Yes. If the matrix effect is not consistent across the concentration range, it can lead to non-linear calibration curves. This is why using matrix-matched calibration standards is highly recommended. This approach involves preparing your calibration standards in a blank water sample that has undergone the same extraction procedure as your unknown samples, which helps to compensate for consistent matrix effects.[5]

Troubleshooting Guides

Problem: Low Analyte Recovery or Signal Suppression
Possible Cause Recommended Solution
Inefficient Sample Extraction Optimize the SPE method (sorbent type, elution solvent) or LLE parameters (solvent, pH, extraction time).[3][14]
Ion Suppression (LC-MS) Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize MS source parameters (e.g., temperatures, gas flows). Improve chromatographic separation to resolve the analyte from co-eluting interferences.
Active Sites in GC Inlet Co-injecting "analyte protectants" like polyethylene glycols (PEGs) can create a transient matrix effect that passivates active sites and enhances the signal for PAHs.[15]
Inaccurate Quantification Use a stable isotope-labeled (e.g., deuterated) internal standard for this compound. These standards co-elute and experience similar matrix effects, allowing for more reliable quantification.[2]
Analyte Degradation PAHs can be sensitive to light. Store samples in amber glass vials and protect them from UV light during preparation and storage.[16]
Problem: Co-eluting Peaks and Interferences
Possible Cause Recommended Solution
Complex Sample Matrix Enhance the sample cleanup procedure. An online SPE system can provide automated and highly reproducible cleanup.[9][17]
Insufficient Chromatographic Resolution Optimize the analytical column and mobile phase/temperature gradient to improve separation. For GC, specialized PAH columns are available that offer better resolution of isomers.[8][18]
Isobaric Interferences Use tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM). This technique provides superior selectivity by monitoring a specific fragmentation of the parent ion, effectively filtering out noise from other compounds with the same mass-to-charge ratio.[19][20]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for PAHs in Water

Technique Typical Recovery (%) Solvent Volume Processing Time Key Advantage Reference
Solid-Phase Extraction (SPE) 70 - 110%Low to ModerateModerateHigh selectivity & concentration[4][17]
Liquid-Liquid Extraction (LLE) 60 - 90%HighLongWell-established[3][7]
Dispersive Liquid-Liquid Microextraction (DLLME) 71 - 90%Very LowShortRapid, high enrichment factor[5][6]

Table 2: Typical Mass Spectrometry Parameters for this compound (MW: 278.34)

Method Ionization Mode Precursor Ion (m/z) Product Ions (m/z) for MRM Notes Reference
GC-MS Electron Impact (EI)278 (Quantifier)276, 138 (Qualifiers)Analysis is typically done in SIM mode, monitoring the molecular ion.[5]
LC-MS/MS APCI / APPI278Specific transitions need to be optimized experimentallyAtmospheric Pressure Photoionization (APPI) is often preferred for nonpolar PAHs.[9][21]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical system.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Load the water sample (e.g., 100-1000 mL), which has been spiked with a deuterated internal standard, through the cartridge at a slow, consistent flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.[4]

  • Drying: Dry the cartridge thoroughly under a vacuum or by passing nitrogen gas through it for 15-30 minutes to remove residual water.

  • Elution: Elute the trapped analytes with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent, such as dichloromethane or acetonitrile.[8]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known, small volume (e.g., 500 µL) of a solvent compatible with your chromatographic system (e.g., ethyl acetate for GC-MS).[8]

Protocol 2: Analysis by GC-MS (SIM Mode)
  • GC System: Use a GC equipped with a capillary column suitable for PAH analysis (e.g., Rtx-35, TG-PAH).[8][18]

  • Injection: Inject 1-2 µL of the final extract in splitless mode.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 60-90°C), ramps up to a high final temperature (e.g., 320°C), and holds to ensure elution of all PAHs.[5][18]

  • MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode. Use Selected Ion Monitoring (SIM) to monitor the characteristic ions for this compound (e.g., m/z 278) and its internal standard to maximize sensitivity and selectivity.[5]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Water Sample Collection (with Internal Standard) SPE 2. Solid-Phase Extraction (SPE) (Clean-up & Concentration) Collection->SPE Evap 3. Evaporation & Reconstitution SPE->Evap Analysis 4. GC-MS or LC-MS/MS Analysis Evap->Analysis Data 5. Quantification using Internal Standard Calibration Analysis->Data

Caption: General workflow for analyzing this compound in water.

G Start Low or Variable Analyte Signal Check_IS Is Internal Standard (IS) Recovery Acceptable? Start->Check_IS Check_ME Perform Post-Extraction Spike Experiment Check_IS->Check_ME Yes Optimize_Prep Optimize Sample Prep (e.g., SPE, LLE) Check_IS->Optimize_Prep No ME_Present Is Matrix Effect (>20%) Observed? Check_ME->ME_Present Use_MMC Implement Matrix-Matched Calibration ME_Present->Use_MMC Yes Optimize_Chrom Optimize Chromatography for Better Separation ME_Present->Optimize_Chrom No Optimize_Prep->Start Re-analyze Final_OK Problem Resolved Use_MMC->Final_OK Optimize_Chrom->Final_OK

Caption: Troubleshooting logic for low analyte signal in PAH analysis.

References

Validation & Comparative

Dibenzo(c,mno)chrysene: Unmasking a Potent Carcinogen Among Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Carcinogenic Potency for Researchers and Drug Development Professionals

Published: November 2, 2025

This guide provides a comparative analysis of the carcinogenic potency of Dibenzo(c,mno)chrysene, also known as Dibenzo[def,p]chrysene (DBC), and other notable polycyclic aromatic hydrocarbons (PAHs). The information presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the relative risks associated with these compounds. This document summarizes quantitative data from experimental studies, details the methodologies of key experiments, and illustrates the primary signaling pathway involved in PAH-induced carcinogenesis.

Relative Carcinogenic Potency: A Quantitative Comparison

The carcinogenic potential of PAHs is often expressed using Relative Potency Factors (RPFs) or Potency Equivalency Factors (PEFs). These factors compare the carcinogenicity of a specific PAH to that of Benzo[a]pyrene (BaP), which is the most extensively studied PAH and is assigned a reference value of 1.0.

A pivotal study conducted by Siddens et al. (2012) in a two-stage mouse skin tumor model revealed the exceptionally high carcinogenic potency of this compound (DBC). The study demonstrated that DBC is significantly more potent than BaP. At a dose of 4 nanomoles (nmol), DBC induced a 100% tumor incidence with a shorter latency period and a four-fold greater tumor multiplicity compared to BaP administered at a much higher dose of 400 nmol.[1][2][3][4][5][6] The authors concluded that the carcinogenic potency of DBC in this model is over 100 times greater than that of BaP.[5]

The following table summarizes the established RPFs for several common PAHs as determined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). It is important to note that while this compound is a highly potent carcinogen, standardized RPF values for it are not as widely established as for other PAHs.

Polycyclic Aromatic Hydrocarbon (PAH)Common AbbreviationRelative Potency Factor (RPF)
Benzo[a]pyreneBaP1.0 (Reference)
This compound DBC >100 *
Dibenz[a,h]anthraceneDBA1.0
Benzo[a]anthraceneBaA0.1
Benzo[b]fluorantheneBbF0.1
Benzo[k]fluorantheneBkF0.1
Indeno[1,2,3-cd]pyreneIP0.1
ChryseneCHR0.01
Value based on the findings of Siddens et al. (2012) in a mouse skin painting model.

Key Experimental Protocols

The determination of the carcinogenic potency of PAHs relies on well-established experimental models. The following sections detail the methodologies for two key assays utilized in the comparative assessment of this compound and other PAHs.

Two-Stage Mouse Skin Carcinogenesis Assay

This widely used in vivo model assesses the ability of a chemical to induce skin tumors in mice and is divided into two distinct phases: initiation and promotion.[7]

1. Initiation Phase:

  • A single, sub-carcinogenic dose of the test compound (e.g., a specific PAH) is applied topically to a shaved area of the mouse's skin.

  • This initial application is intended to induce a permanent genetic alteration (mutation) in the skin cells.

2. Promotion Phase:

  • Following a recovery period (typically one to two weeks), a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area of the skin, usually twice a week.

  • The promoter does not cause mutations itself but stimulates the proliferation of the initiated cells, leading to the development of visible tumors (papillomas).

3. Data Collection and Analysis:

  • The mice are monitored regularly over a period of 15 to 25 weeks for the appearance, number (multiplicity), and size of skin tumors.[8]

  • The time to the first tumor appearance (latency) is also recorded.

  • At the end of the study, tumors are histopathologically examined to determine if they are benign (papillomas) or have progressed to malignant carcinomas.[8]

  • The carcinogenic potency of different PAHs is compared based on tumor incidence (percentage of tumor-bearing mice), tumor multiplicity, and latency at equimolar doses or by determining the dose required to produce a comparable tumor response.

32P-Postlabeling Analysis of DNA Adducts

This highly sensitive technique is used to detect and quantify the formation of covalent bonds between a chemical (or its metabolites) and DNA, known as DNA adducts. The formation of DNA adducts is a critical step in chemical carcinogenesis.

The 32P-postlabeling assay involves the following key steps:[9][10][11][12] 1. DNA Isolation and Digestion:

  • DNA is extracted from the target tissue (e.g., skin) of animals exposed to the PAH.

  • The isolated DNA is then enzymatically digested into its constituent deoxynucleoside 3'-monophosphates.

2. Adduct Enrichment:

  • The DNA digest, which contains both normal and adducted nucleotides, is treated to enrich the adduct fraction.

3. Radiolabeling:

  • The 5'-hydroxyl group of the adducted nucleotides is radioactively labeled by transferring a 32P-phosphate group from [γ-32P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.

4. Chromatographic Separation and Quantification:

  • The 32P-labeled DNA adducts are separated from the normal nucleotides using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • The separated adducts are then detected and quantified by measuring their radioactivity. The level of DNA adducts is typically expressed as the number of adducts per 108 or 109 normal nucleotides.

Signaling Pathway of PAH Carcinogenesis

The carcinogenic effects of many PAHs, including this compound, are initiated through their metabolic activation, a process mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

PAH_Carcinogenesis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH (e.g., this compound) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) PAH->AhR_complex Binds to AhR AhR Activated AhR AhR_complex->AhR Conformational Change & Dissociation AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds to CYP1A1_B1 CYP1A1/CYP1B1 Gene Transcription XRE->CYP1A1_B1 CYP1A1_B1_protein CYP1A1/CYP1B1 Enzymes CYP1A1_B1->CYP1A1_B1_protein Translation PAH_metabolite Reactive Metabolites (Diol Epoxides) CYP1A1_B1_protein->PAH_metabolite Metabolic Activation of PAH DNA DNA PAH_metabolite->DNA Covalently Binds to DNA_adduct DNA Adducts DNA->DNA_adduct Mutation Mutations DNA_adduct->Mutation Leads to Cancer Cancer Mutation->Cancer Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway for PAH carcinogenesis.

The process begins in the cytoplasm where the PAH molecule binds to the AhR, which is part of a protein complex.[13] This binding causes a conformational change, leading to the dissociation of the complex and the translocation of the activated AhR into the nucleus.[14][15] In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[14] This binding event initiates the transcription of genes encoding for metabolic enzymes, most notably Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[13][16] These enzymes metabolize the parent PAH into highly reactive intermediates, such as diol epoxides. These reactive metabolites can then covalently bind to DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical initiating event in the development of cancer.

References

A Guide to Certified Reference Materials for Dibenzochrysene Isomer Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the precise analysis of Dibenzochrysene isomers, the selection of appropriate certified reference materials (CRMs) is a critical determinant of data quality and reliability. This guide provides a comparative overview of commercially available CRMs for two key Dibenzochrysene isomers: Benzo[c]chrysene and Dibenzo[def,mno]chrysene (also known as Anthanthrene). The information herein is compiled from certification reports and available scientific literature to aid in the selection of the most suitable CRM for specific analytical needs.

It is important to note that the user's initial request for "Dibenzo(c,mno)chrysene" does not correspond to a standard nomenclature for a specific isomer for which CRMs are readily available. Therefore, this guide focuses on the most plausible and relevant isomers with available certified standards.

Comparison of Certified Reference Materials

The Joint Research Centre (JRC) of the European Commission has developed well-characterized CRMs for Benzo[c]chrysene (BCR-140) and Dibenzo[def,mno]chrysene (BCR-091). These materials are widely used in quality assurance and quality control (QA/QC) for the analysis of polycyclic aromatic hydrocarbons (PAHs). The table below summarizes the key certified properties of these materials.

Certified Reference Material Analyte CAS Number Certified Purity (g/g) Uncertainty (g/g) Certifying Body Distributors
BCR-140 Benzo[c]chrysene195-19-70.996± 0.005Joint Research Centre (JRC)LGC Standards, Sigma-Aldrich
BCR-091 Dibenzo[def,mno]chrysene (Anthanthrene)191-26-40.996± 0.004Joint Research Centre (JRC)LGC Standards, Sigma-Aldrich

While CRMs for these isomers are also offered by other suppliers such as AccuStandard and NIST, detailed, publicly available certification reports comparable to those for the BCR materials were not readily found within the scope of this review. Users are encouraged to request certificates of analysis from these suppliers for a direct comparison of certified values, uncertainty budgets, and traceability statements.

Experimental Protocols and Methodologies

The certification of BCR-140 and BCR-091 involved rigorous analytical procedures to ensure the accuracy and traceability of the certified values. These methodologies provide a strong foundation for developing in-house analytical methods for the quantification of these Dibenzochrysene isomers.

Certification Methodology for BCR-140 (Benzo[c]chrysene)

The purity of BCR-140 was determined using a combination of analytical techniques, including:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Used for the primary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Employed as an independent method to confirm the purity.

  • Mass Spectrometry (MS): Utilized to identify potential organic impurities.

  • Karl Fischer Titration: To determine the water content.

  • Thermogravimetric Analysis (TGA): To assess the content of non-volatile impurities.

The certified value is traceable to the International System of Units (SI). The uncertainty of the certified value was calculated by combining the uncertainties associated with the purity assessment, homogeneity, and long-term stability of the material.

Certification Methodology for BCR-091 (Dibenzo[def,mno]chrysene)

Similarly, the certification of BCR-091 involved a multi-faceted analytical approach:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): As the primary method for purity determination.

  • High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection: Provided orthogonal data for purity confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of related organic impurities.

  • Karl Fischer Titration: For the quantification of water content.

The traceability and uncertainty assessment for BCR-091 followed the same rigorous metrological principles as for BCR-140.

Application of CRMs in Analytical Workflows

CRMs are integral to ensuring the quality of analytical data. The following diagram illustrates a typical workflow for the analysis of Dibenzochrysene isomers in an environmental sample, highlighting the critical role of the CRM.

Analytical Workflow for Dibenzochrysene Analysis Analytical Workflow for Dibenzochrysene Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Calibration & Quality Control cluster_3 Data Processing & Reporting Sample Environmental Sample (e.g., Soil, Sediment) Extraction Solvent Extraction (e.g., Soxhlet, ASE) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, GPC) Extraction->Cleanup Analysis GC-MS or HPLC-Fluorescence Analysis Cleanup->Analysis Quant Quantification of Dibenzochrysene Isomers Analysis->Quant CRM Certified Reference Material (e.g., BCR-140, BCR-091) Stock Prepare Stock Standard CRM->Stock Cal Prepare Calibration Standards Stock->Cal QC Prepare Quality Control Samples Stock->QC Cal->Analysis QC->Analysis Report Report Results with Uncertainty Quant->Report

Analytical workflow for Dibenzochrysene analysis.

Signaling Pathway of Carcinogenicity

Dibenzochrysene isomers are of significant interest due to their potential carcinogenicity. Their mechanism of action often involves metabolic activation to reactive intermediates that can bind to DNA, leading to mutations. The following diagram illustrates a simplified signaling pathway for the metabolic activation of a generic polycyclic aromatic hydrocarbon, which is applicable to Dibenzochrysene isomers.

Metabolic Activation of PAHs Simplified Metabolic Activation of PAHs PAH Dibenzochrysene Isomer Epoxide Epoxide Intermediate PAH->Epoxide CYP450 Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Binds to DNA Mutation Mutations & Cancer Initiation DNA_Adduct->Mutation

Simplified metabolic activation pathway of PAHs.

Unraveling the Genotoxic Profile of Dibenzo(c,mno)chrysene: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the genotoxic potential of polycyclic aromatic hydrocarbons (PAHs) is paramount for risk assessment and the development of safer chemical entities. This guide provides a comparative overview of the genotoxicity of Dibenzo(c,mno)chrysene, a lesser-studied but environmentally relevant PAH, across different cell line models. The data presented herein is compiled from various studies to offer a cohesive understanding of its DNA-damaging capabilities.

This compound, also known as anthanthrene, is a hexacyclic aromatic hydrocarbon. Like many PAHs, it requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent compound into reactive metabolites that can bind to DNA, forming adducts and leading to mutations and chromosomal damage.

Comparative Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxicity of this compound and its metabolites in various cell systems. It is important to note that direct comparative studies across multiple human cell lines using a standardized battery of tests are limited. Therefore, this guide synthesizes findings from different studies to provide a comparative perspective. For context, data for the well-characterized PAH, benzo[a]pyrene (B[a]P), is included where available.

Table 1: Mutagenicity of this compound in Bacterial Systems

CompoundBacterial StrainMetabolic ActivationMutagenicity (revertants/nmol)Reference Compound (B[a]P) Mutagenicity
This compoundS. typhimurium TA97, TA98, TA100, TA104Rat Liver S918-4044-84% of B[a]P activity[1][2]

Table 2: DNA Adduct Formation Induced by Dibenzo-chrysene Derivatives in a Human Cell Line

CompoundCell LineConcentrationDNA Adduct Level (pmol/mg DNA)
Dibenzo[c,p]chrysene*MCF-74.5 µM0.6[3]
anti-DBC-1,2-diol-3,4-epoxideMCF-7Not specified33[3]
anti-DBC-11,12-diol-13,14-epoxideMCF-7Not specified51[3]

*Note: Data for the related compound Dibenzo[c,p]chrysene is presented here due to the limited availability of data for this compound in this cell line.

Table 3: Cell Transformation Potential of this compound

CompoundCell LineObservationComparison with Benzo[a]pyrene (B[a]P)
This compoundC3H10T1/2C18 (mouse embryo fibroblast)Comparable morphological cell transformationSimilar to B[a]P[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key genotoxicity assays.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Cells are exposed to this compound at various concentrations for a defined period.

  • Embedding: Approximately 1x10^5 cells/mL are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Slides are immersed in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: The DNA is exposed to an alkaline solution (pH > 13) to unwind and denature the DNA, revealing alkali-labile sites as strand breaks.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and a current is applied, causing the fragmented DNA to migrate from the nucleoid, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

In Vitro Micronucleus Assay (OECD Test Guideline 487)

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

  • Cell Treatment: Adherent or suspension cells are cultured and exposed to a range of this compound concentrations, with and without an external metabolic activation system (S9 mix).

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The cells are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is scored in at least 2000 binucleated cells per concentration. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts.

  • DNA Isolation: DNA is isolated from cells treated with this compound.

  • DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: The bulky, hydrophobic DNA adducts are enriched from the normal nucleotides, often by butanol extraction.

  • ⁵'-Labeling: The adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Visualizing the Path to Genotoxicity

To understand how this compound causes genetic damage, it is essential to visualize its metabolic activation pathway and the subsequent cellular response.

Metabolic_Activation_of_Dibenzo_c_mno_chrysene cluster_PhaseI Phase I Metabolism DBC This compound CYP1A CYP1A Subfamily DBC->CYP1A Pathway III CYP1B CYP1B Subfamily DBC->CYP1B Pathway I Metabolites Reactive Metabolites (e.g., K-region oxide, Phenols) CYP1A->Metabolites CYP1B->Metabolites DNA DNA Metabolites->DNA Adducts DNA Adducts DNA_Damage_Response cluster_Sensors Damage Sensors cluster_Transducers Signal Transducers cluster_Effectors Effector Proteins cluster_Outcomes Cellular Outcomes DNA_Damage DNA Damage (e.g., DNA Adducts) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 ATM_ATR->CHK1_CHK2 phosphorylates p53 p53 CHK1_CHK2->p53 stabilizes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.